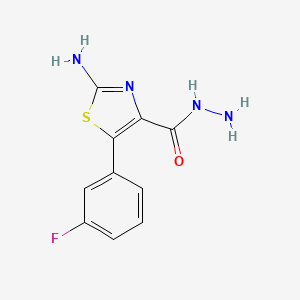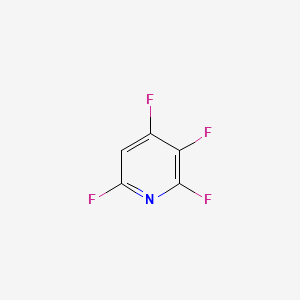
(1-(tert-ブトキシカルボニル)-5-メトキシ-1H-インドール-2-イル)ボロン酸
説明
(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid is a useful research compound. Its molecular formula is C14H18BNO5 and its molecular weight is 291.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
鈴木・宮浦クロスカップリング反応
この化合物は、鈴木・宮浦クロスカップリング反応に関与しており、この反応は有機合成における炭素-炭素結合の生成に広く用いられています。 この反応は、医薬品やポリマーを含む複雑な有機分子の構築に不可欠です .
銅触媒によるトリフルオロメチル化
これは、銅触媒によるトリフルオロメチル化反応に使用されます。 このプロセスは、有機化合物にトリフルオロメチル基を導入し、これによりその化学的および物理的特性が大幅に変化し、さまざまな用途に役立ちます .
パラジウム触媒によるベンジル化
この化合物は、パラジウム触媒によるベンジル化反応の反応物でもあります。 ベンジル化は、薬物開発を含むさまざまな分野で用途がある、さまざまな芳香族化合物を合成する重要なステップです .
ホモカップリング反応
これは、2つの同一の分子が結合して単一の生成物を形成するホモカップリング反応で使用されます。 このタイプの反応は、多くの有機化合物の中心構造である対称的なビアリールを生成するために重要です .
ヒドロキシキノンの合成
このボロン酸誘導体は、ヒドロキシキノンのフェニリドニウムイリドの鈴木・宮浦カップリングによるヒドロキシキノンの合成に使用されます。 ヒドロキシキノンは、抗酸化剤や潜在的な治療薬としての役割を果たすなど、さまざまな用途があります .
作用機序
Mode of Action
This interaction can lead to changes in the function of these targets, potentially leading to therapeutic effects .
Pharmacokinetics
It’s known that the compound has a molecular weight of 29111, a density of 119±01 g/cm3, and a boiling point of 4759±550 °C . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid . For instance, its stability is influenced by storage conditions, with optimal stability observed at 2-8°C .
生化学分析
Biochemical Properties
(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This compound acts as a boron-containing reagent that can form carbon-carbon bonds through palladium-catalyzed cross-coupling with various electrophiles. The boronic acid group interacts with palladium complexes, facilitating the transmetalation step in the reaction mechanism .
In addition to its role in synthetic chemistry, (1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid can interact with enzymes and proteins that recognize boronic acid moieties. For example, it may inhibit serine proteases by forming reversible covalent bonds with the active site serine residue, thereby modulating enzyme activity . This interaction is crucial for understanding the compound’s potential as a biochemical tool and therapeutic agent.
Cellular Effects
The effects of (1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid on various cell types and cellular processes are of great interest. This compound can influence cell function by modulating key signaling pathways, gene expression, and cellular metabolism. For instance, it may inhibit specific kinases or phosphatases involved in cell signaling, leading to altered phosphorylation states of target proteins and subsequent changes in cellular responses .
Furthermore, (1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid can affect gene expression by interacting with transcription factors or epigenetic regulators. This interaction can result in changes in the expression levels of genes involved in cell proliferation, differentiation, and apoptosis . Additionally, the compound’s impact on cellular metabolism may involve alterations in metabolic fluxes and the levels of key metabolites, thereby influencing overall cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of (1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid involves several key steps. At the molecular level, this compound can bind to specific biomolecules, such as enzymes or receptors, through its boronic acid group. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction .
For example, (1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid may inhibit enzymes by forming reversible covalent bonds with active site residues, thereby blocking substrate access and catalytic activity . Additionally, the compound can modulate gene expression by interacting with transcription factors or chromatin-modifying enzymes, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid can change over time due to factors such as stability, degradation, and long-term impact on cellular function. The stability of this compound is influenced by its chemical structure, particularly the presence of the Boc protecting group, which can be cleaved under certain conditions .
Degradation of (1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid may lead to the formation of byproducts that can affect its biochemical activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, including alterations in cell signaling, gene expression, and metabolism
Dosage Effects in Animal Models
The effects of (1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular damage, disruption of metabolic processes, and induction of apoptosis .
Metabolic Pathways
(1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound can be metabolized by enzymes such as esterases, which cleave the Boc protecting group, leading to the formation of active metabolites . These metabolites can further participate in biochemical reactions, contributing to the overall metabolic flux within the cell.
Additionally, (1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid may influence the levels of key metabolites, such as nucleotides, amino acids, and lipids, by modulating enzyme activity and metabolic pathways . This impact on metabolic pathways is important for understanding the compound’s role in cellular physiology and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of (1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters .
Once inside the cell, (1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid can interact with binding proteins that facilitate its distribution to specific cellular compartments . This localization is important for its biochemical activity, as it determines the sites of interaction with target biomolecules and the subsequent cellular effects.
Subcellular Localization
The subcellular localization of (1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid is a key factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and chromatin-modifying enzymes, influencing gene expression .
Additionally, (1-(Tert-butoxycarbonyl)-5-methoxy-1H-indol-2-YL)boronic acid may be targeted to the cytoplasm or mitochondria, where it can modulate metabolic pathways and cellular signaling
特性
IUPAC Name |
[5-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO5/c1-14(2,3)21-13(17)16-11-6-5-10(20-4)7-9(11)8-12(16)15(18)19/h5-8,18-19H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLVPMBCKHDVKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383346 | |
| Record name | [1-(tert-Butoxycarbonyl)-5-methoxy-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290331-71-4 | |
| Record name | [1-(tert-Butoxycarbonyl)-5-methoxy-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHOXY-1H-INDOLE-2-BORONIC ACID, N-BOC PROTECTED | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















